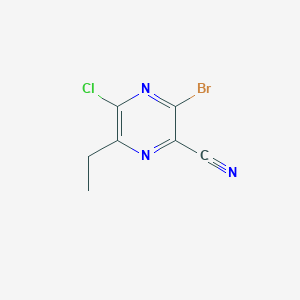

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile

Description

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile (CAS: 2043020-03-5) is a halogenated pyrazine derivative featuring a bromine atom at position 3, chlorine at position 5, an ethyl group at position 6, and a nitrile group at position 2. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of gilteritinib, a FLT3 inhibitor used in acute myeloid leukemia (AML) therapy . Its structural complexity enables precise reactivity in palladium-catalyzed cross-coupling reactions, which are pivotal for constructing advanced drug scaffolds. The compound is commercially available in high purity (98%) and is typically stocked in 5g quantities .

Properties

IUPAC Name |

3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-2-4-7(9)12-6(8)5(3-10)11-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMXNBIQKDSVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043020-03-5 | |

| Record name | 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with pyrazine-2-carbonitrile as the starting material.

Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms into the pyrazine ring.

Ethylation: The ethyl group is introduced through an ethylation reaction, often using ethylating agents like ethyl iodide or ethyl bromide.

Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as alkyl halides and amines.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Amines derived from the reduction of the cyano group.

Substitution Products: Derivatives with different functional groups at the bromine or chlorine positions.

Scientific Research Applications

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used as a probe in biological studies to understand the interactions of pyrazine derivatives with biological molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, or alkyl chain length. Key comparisons include:

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Key Applications/Properties |

|---|---|---|---|---|

| 3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile | 1065266-98-9 | Methyl (C-6) | 0.88 | Intermediate in kinase inhibitors |

| 5-Bromo-2-chloro-3-methylpyrazine | 112930-94-6 | Bromo (C-5), Chloro (C-2), Methyl (C-3) | 0.85 | Agrochemical synthesis |

| 3-Amino-6-bromopyrazine-2-carbonitrile | 1209289-08-6 | Amino (C-3) | 0.62 | Building block for heterocycles |

Notes:

- Ethyl vs. This difference may influence pharmacokinetics in drug candidates .

- Halogen Position : The bromine and chlorine positions in 5-Bromo-2-chloro-3-methylpyrazine (CAS: 112930-94-6) reduce electronic similarity, limiting its utility in cross-coupling reactions compared to the target compound .

- Functional Group Replacement: Replacing bromine with an amino group (CAS: 1209289-08-6) drastically alters reactivity, favoring nucleophilic substitution over electrophilic pathways .

Physicochemical and Reactivity Profiles

- The ethyl group in the target compound likely reduces aqueous solubility compared to methylated analogs .

- Reactivity : The bromine atom at C-3 facilitates Suzuki-Miyaura couplings, as demonstrated in gilteritinib synthesis (87% yield for intermediate formation) . In contrast, methyl-substituted analogs may exhibit slower reaction kinetics due to reduced electrophilicity.

Research Findings and Implications

- Synthetic Efficiency : The target compound’s bromine and nitrile groups synergize to enable high-yield reactions (80–87%) in multi-step syntheses, outperforming analogs with alternative halogens or substituents .

- Thermal Stability : Pyrazine derivatives with nitrile groups generally exhibit stability up to 200°C, suggesting compatibility with high-temperature reactions .

Biological Activity

Overview

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile (CAS No. 2043020-03-5) is a pyrazine derivative notable for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's unique structure, characterized by the presence of bromine, chlorine, and cyano groups, contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClN3 |

| Molecular Weight | 246.49 g/mol |

| CAS Number | 2043020-03-5 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.

- DNA Interaction : It may intercalate with DNA, affecting replication and transcription processes. This property is crucial for its anticancer activity.

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, which can contribute to its protective effects in biological systems.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Xanthomonas campestris | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The following data illustrates its effectiveness:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various pyrazine derivatives, including this compound. The study concluded that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the anticancer properties of this compound on multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Enzyme Inhibition Studies : Another research article focused on the enzyme inhibition capabilities of this compound. It was found to inhibit specific kinases involved in cancer progression, suggesting a dual role in both antimicrobial and anticancer strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on a pyrazine scaffold. For example:

Bromination/Chlorination : Sequential halogenation of pyrazine precursors using reagents like PBr₃ or N-chlorosuccinimide (NCS) under anhydrous conditions .

Ethyl Group Introduction : Alkylation via nucleophilic substitution (e.g., using ethyl iodide and a base like K₂CO₃ in DMF) .

Cyanation : Conversion of a carboxylate or amine group to a nitrile using reagents such as POCl₃/NaCN .

- Key Considerations : Monitor reaction temperatures (often 60–100°C) and solvent polarity to avoid side reactions like dehalogenation .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and nitrile (no proton signal) differentiate it from methyl or unsubstituted analogs. Halogen substituents deshield adjacent carbons .

- Mass Spectrometry : Characteristic isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (3:1 ratio for ³⁵Cl/³⁷Cl) aid identification. Exact mass confirms molecular formula (e.g., C₇H₅BrClN₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.